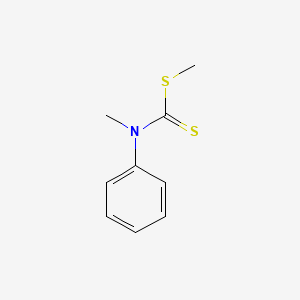

methyl methyl(phenyl)carbamodithioate

CAS No.: 62603-94-5

Cat. No.: VC7987718

Molecular Formula: C9H11NS2

Molecular Weight: 197.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62603-94-5 |

|---|---|

| Molecular Formula | C9H11NS2 |

| Molecular Weight | 197.3 g/mol |

| IUPAC Name | methyl N-methyl-N-phenylcarbamodithioate |

| Standard InChI | InChI=1S/C9H11NS2/c1-10(9(11)12-2)8-6-4-3-5-7-8/h3-7H,1-2H3 |

| Standard InChI Key | DAFDBQCIBPFTCW-UHFFFAOYSA-N |

| SMILES | CN(C1=CC=CC=C1)C(=S)SC |

| Canonical SMILES | CN(C1=CC=CC=C1)C(=S)SC |

Introduction

Synthesis Methodologies

Base-Mediated Reaction with Carbon Disulfide

A common synthesis route involves reacting N-methyl-N-(4-methylphenyl)amine with carbon disulfide (CS) in the presence of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) . For example:

-

Step 1: N-methyl-N-(4-methylphenyl)amine is treated with CS in ethanol under basic conditions to form the dithiocarbamate salt .

-

Step 2: Alkylation with methylating agents (e.g., dimethyl sulfate) yields the final product .

Reaction Conditions

Physicochemical and Spectroscopic Analysis

Thermal Stability

The compound decomposes at elevated temperatures, with analogs showing stability up to 180°C . Thermal gravimetric analysis (TGA) data for related dithiocarbamates indicate a single-stage decomposition profile .

Spectroscopic Characterization

-

FTIR: Distinctive bands for C=S (1087–1037 cm) and N–H (3444–3174 cm) confirm the dithiocarbamate structure .

-

Mass Spectrometry: ESI-MS reveals a molecular ion peak at m/z 211.049 (calculated for CHNS) .

Applications in Industrial and Pharmaceutical Contexts

Polymer Science

Dithiocarbamates are pivotal in RAFT polymerization, where they act as chain-transfer agents (CTAs) to control polymer molecular weight and dispersity . While methyl methyl(phenyl)carbamodithioate itself is less studied, its cyanomethyl analog (CAS 76926-16-4) demonstrates high efficacy in producing polymers with low polydispersity indices (PDI < 1.3) .

Antimicrobial Activity

Derivatives of methyl methyl(phenyl)carbamodithioate exhibit broad-spectrum antimicrobial properties:

-

Bacterial Strains: Inhibition zones of 12–18 mm against Staphylococcus aureus and Escherichia coli at 100 µg/mL .

-

Fungal Strains: 65–70% growth inhibition for Candida albicans compared to fluconazole .

Carbonic Anhydrase Inhibition

Crystallographic studies reveal that dithiocarbamates, including sodium methyl(phenyl)carbamodithioate, inhibit human carbonic anhydrase isoforms (e.g., hCA II) with IC values of 8–45 nM . This positions them as candidates for treating glaucoma and epilepsy .

Comparative Analysis with Structural Analogs

Future Research Directions

-

Pharmacological Optimization: Structure-activity relationship (SAR) studies to enhance carbonic anhydrase inhibition potency .

-

Green Chemistry Approaches: Developing solvent-free or catalytic methods to improve synthesis sustainability .

-

Polymer Innovations: Exploring methyl methyl(phenyl)carbamodithioate as a CTA for novel copolymer architectures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume